

Application Notes and Protocols for Room Temperature Radiolabeling with Chx-A"-DTPA

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the room temperature radiolabeling of targeting biomolecules using the acyclic chelator N-[(R)-2-amino-3-(p-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-N,N,N',N"-pentaacetic acid (Chx-A"-DTPA). This chelator is a well-established tool for the development of radiopharmaceuticals for diagnostic imaging and therapeutic applications.

Introduction

Chx-A"-DTPA is a derivative of diethylenetriaminepentaacetic acid (DTPA) designed for enhanced stability of its radiometal complexes compared to the parent DTPA molecule. A key advantage of Chx-A"-DTPA is its ability to efficiently chelate a variety of medically relevant radionuclides at room temperature, which is particularly beneficial for heat-sensitive biomolecules such as antibodies and peptides.[1][2] This chelator has been successfully used for radiolabeling with radionuclides such as Indium-111 (1111In), Yttrium-90 (90Y), Lutetium-177 (177Lu), and Gallium-68 (68Ga).[1][2][3]

Key Applications

 Radioimmunotherapy (RIT) and Radioimmunoimaging (RII): Development of antibody-drug conjugates for targeted delivery of therapeutic or diagnostic radionuclides to cancer cells.[4]



- Peptide Receptor Radionuclide Therapy (PRRT) and Imaging: Creation of radiolabeled peptides for targeting specific cellular receptors.
- Targeted Alpha Therapy: While investigations with the alpha emitter Actinium-225 (²²⁵Ac) suggest Chx-A"-DTPA does not form kinetically inert complexes, it has been successfully used with other alpha emitters like Bismuth-212/213 (²¹²Bi/²¹³Bi).[1][4]

Quantitative Performance Data

The performance of Chx-A"-DTPA conjugates is summarized in the tables below, providing a comparative overview of radiolabeling efficiency, specific activity, and stability.

Table 1: Radiolabeling Efficiency and Conditions

Radionuc lide	Biomolec ule	Radiolab eling Time	Temperat ure	рН	Radioche mical Yield	Referenc e
90γ	Trastuzum ab	15 min	Room Temp	5.5	>95%	[2]
¹¹¹ In	Trastuzum ab	30 min	Room Temp	7.0	>95%	[4]
¹¹¹ ln	ZHER2:23 95 Affibody	10 min	Room Temp	-	>99%	[5][6]
⁶⁸ Ga	DUPA-Pep	1 min	Room Temp	7.4	>95%	[3]
¹⁷⁷ Lu	DUPA-Pep	5 min	Room Temp	-	>95%	[3]
²¹³ Bi	HuM195 Antibody	10 min	-	-	78% ± 10%	[7]
⁴⁴ Sc	Cetuximab- Fab	-	Room Temp	-	High Yield	[8]

Table 2: In Vitro and In Vivo Stability and Performance



Conjugate	Stability Metric	Result	Reference
⁹⁰ Y-CHX-A"-DTPA- trastuzumab	Human Serum Stability (96h)	87.1 ± 0.9%	[2]
⁹⁰ Y-CHX-A"-DTPA- trastuzumab	Immunoreactivity	93.9 ± 0.9%	[2]
¹¹¹ In-CHX-A"-DTPA- MORAb-009 (2.4 chelators/Ab)	Immunoreactivity	88.3 ± 4.5%	[9]
¹¹¹ In-CHX-A"-DTPA- MORAb-009 (5.5 chelators/Ab)	Immunoreactivity	81.1 ± 0.9%	[9]
88Y-CHX-A isomer	Serum Stability (dissociation rate)	2.54 x 10 ⁻³ day ⁻¹	[10]
⁸⁸ Y-CHX-B isomer	Serum Stability (dissociation rate)	1.46 x 10 ⁻² day ⁻¹	[10]
²⁰⁵ Bi/ ²⁰⁶ Bi-CHX-A- DTPA-HuM195	Human Serum Stability (2 days)	Stable	[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Conjugation of p-SCN-Bn-Chx-A"-DTPA to Antibodies via Lysine Residues

This protocol describes a common method for attaching Chx-A"-DTPA to the lysine residues of an antibody.

- Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
- p-SCN-Bn-Chx-A"-DTPA



- 0.07 M Sodium Borate Buffer, pH 9.3
- Size-exclusion chromatography column (e.g., PD-10)
- Reaction vessels
- Incubator or water bath at 37°C

- Antibody Preparation: Prepare a solution of the antibody at a known concentration.
- Reaction Setup: In a reaction vessel, combine the antibody solution with a 2- to 3-fold molar excess of p-SCN-Bn-Chx-A"-DTPA.[1]
- Buffering: Add 0.07 M sodium borate buffer (pH 9.3) to the reaction mixture.
- Incubation: Incubate the reaction mixture for 4 hours at 37°C.[1]
- Purification: Purify the resulting immunoconjugate using a size-exclusion chromatography column (e.g., PD-10) to remove unconjugated chelator.
- Characterization: Determine the chelator-to-antibody ratio using methods such as Arsenazo III assay or mass spectrometry.[4]

Protocol 2: Site-Specific Conjugation of Maleimido-Chx-A"-DTPA to Thiol-Containing Biomolecules

This protocol is suitable for biomolecules with a free thiol group, such as engineered antibody fragments (Fabs) or peptides with a cysteine residue.

- Thiol-containing biomolecule (e.g., reduced antibody fragment, cysteine-containing peptide)
- Maleimido-Chx-A"-DTPA
- Reducing agent (e.g., DTT) for antibody fragments



- Buffer for reduction (if necessary)
- Reaction buffer (e.g., PBS)
- Quenching reagent (e.g., iodoacetamide)
- Dialysis equipment
- Arsenazo III assay reagents for characterization

- Reduction of Biomolecule (if necessary): For antibody fragments, reduce disulfide bonds by incubating with a reducing agent like 30 mM DTT at 37°C for 2 hours. Purify the reduced biomolecule using a desalting column.[5]
- Conjugation Reaction: Mix the thiol-containing biomolecule with a 1:1, 2:1, or 3:1 molar ratio of maleimido-Chx-A"-DTPA in a suitable reaction buffer.[5]
- Incubation: Incubate the reaction mixture for 18 hours at 37°C for complete conjugation.
- Capping Unreacted Thiols: Add iodoacetamide to cap any unreacted thiol groups on the biomolecule to prevent cross-linking.[4]
- Purification: Remove small molecules by dialyzing the reaction mixture against PBS at 4°C.
 [4]
- Characterization: Determine the average ratio of Chx-A"-DTPA per biomolecule using an Arsenazo III assay.[4]

Protocol 3: Room Temperature Radiolabeling with ¹¹¹In

This protocol outlines the radiolabeling of a Chx-A"-DTPA conjugated antibody with ¹¹¹In.

- Chx-A"-DTPA conjugated antibody (e.g., Trastuzumab-Chx-A"-DTPA)
- ¹¹¹InCl₃ in 0.05 M HCl



- 0.15 M Ammonium Acetate (NH₄OAc) buffer, pH 7
- 0.1 M EDTA solution
- Vortex mixer
- Appropriate radiation shielding

- Caution: ¹¹¹In is a γ-emitting radionuclide. All procedures must be performed with appropriate shielding and adherence to radiation safety protocols.[4]
- Reaction Setup: In a shielded vial, add 100 μ L of 0.15 M NH₄OAc buffer (pH 7) to a solution of the immunoconjugate (e.g., 50 μ L of a 1 mg/mL solution).[4]
- Addition of Radionuclide: Add ¹¹¹InCl₃ (e.g., 1 mCi) to the mixture and vortex gently.[4]
- Incubation: Incubate the reaction mixture at room temperature for 30 minutes.[4]
- Quenching: Quench the reaction by adding 4 μL of 0.1 M EDTA solution.[4]
- Quality Control: Determine the radiochemical purity using methods such as instant thin-layer chromatography (ITLC) or size-exclusion HPLC.

Protocol 4: Room Temperature Radiolabeling with 90Y

This protocol details the radiolabeling of a Chx-A"-DTPA conjugated antibody with the therapeutic radionuclide ⁹⁰Y.

- Chx-A"-DTPA conjugated antibody (e.g., Trastuzumab-Chx-A"-DTPA)
- 90YCl3
- 0.2 M Ammonium Acetate (NH₄OAc) buffer, pH 5.5
- Chelex-100 resin (for treating buffer)



- Reaction vessels
- Appropriate radiation shielding

- Caution: 90 Y is a pure β^- -emitter. Handle with appropriate shielding and safety measures.
- Buffer Preparation: Treat the NH₄OAc buffer with Chelex-100 resin to remove any trace metal contaminants.
- Reaction Setup: Prepare a solution of the immunoconjugate in the Chelex-treated 0.2 M NH₄OAc buffer (pH 5.5).
- Radiolabeling: Add ⁹⁰YCl₃ to the immunoconjugate solution.
- Incubation: Incubate at room temperature. High radiochemical yields (>95%) are typically achieved within 15 minutes.[2][11]
- Quality Control: Assess radiochemical yield using instant thin-layer chromatography on silica-embedded paper strips (iTLC-SA) with a mobile phase of 50 mM DTPA (pH 2.5) to separate antibody-bound ⁹⁰Y from free ⁹⁰Y.[2]

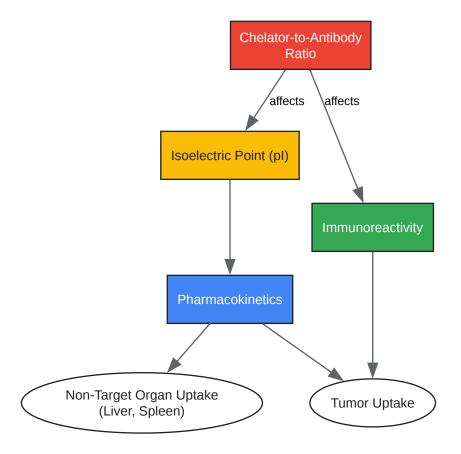
Visualizations

Experimental Workflow for Antibody Conjugation and Radiolabeling

Caption: Workflow for antibody conjugation and radiolabeling.

Logical Relationship of Factors Affecting Immunoconjugate Performance





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Caption: Factors influencing immunoconjugate performance.

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Methodological & Application





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